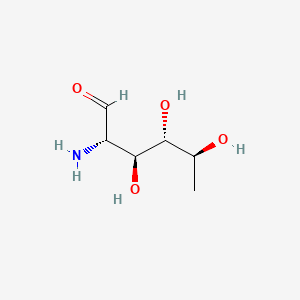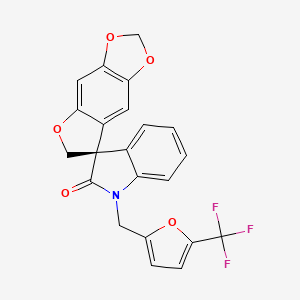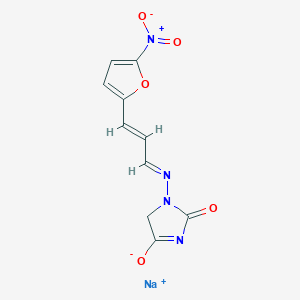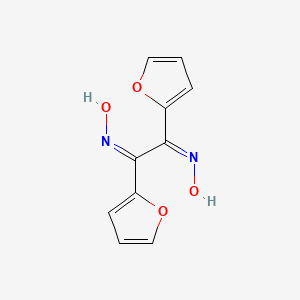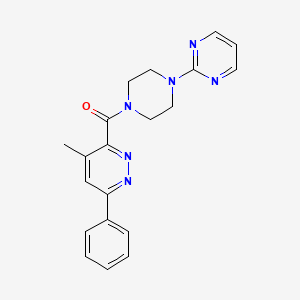
GIBH-130
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GIBH-130 is a neuroinflammation inhibitor . It is manufactured by BioVision and was previously called B2071 GIBH-130 . .
Synthesis Analysis
The synthesis of GIBH-130 involves the use of reagents obtained from commercial sources. The reactions were conducted under dry N2 . The product solutions were evaporated in vacuo using a rotatory evaporator .Molecular Structure Analysis
The molecular formula of GIBH-130 is C20H20N6O . It has a molecular weight of 360.42 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of GIBH-130 were monitored by thin layer chromatography (TLC) using Qing Dao Hai Yang GF254 silica gel plates visualized with ultraviolet (UV) light (254 nm), iodine steam or phosphomolybdic acid (PMA), and column chromatography was performed using silica gel (200-300 mesh) .Physical And Chemical Properties Analysis
GIBH-130 is a solid substance . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Treatment
GIBH-130 is a new drug for the treatment of Alzheimer’s disease (AD) . It blocks neuro-inflammation by targeting active microglia cells in the brain . This reduces their ability to secrete inflammatory cytokines and destructive proteases, resulting in the preservation of the extra cellular matrix (ECM) . Preservation of the ECM is a key strategy for stopping the progression of neuronal death in AD .
Neuro-Inflammation Inhibition
GIBH-130 is a potent inhibitor of neuro-inflammation . By targeting active microglia cells, it can effectively reduce the secretion of inflammatory cytokines and destructive proteases . This makes it a promising candidate for treating diseases where neuro-inflammation plays a significant role .
Preservation of Extra Cellular Matrix
The drug works by preserving the extra cellular matrix (ECM), which is crucial for maintaining the structural and functional integrity of tissues . This property could potentially be applied in other diseases where ECM degradation is a problem .
Cognitive Skills Preservation
GIBH-130 has shown potential in preserving cognitive skills in Alzheimer’s patients . Alzheimer’s disease is a progressive brain disease that slowly destroys memory and cognitive skills . GIBH-130 could potentially slow down or halt this progression .
Potential Application in Other Neuro-Inflammatory Related Diseases
Apart from Alzheimer’s disease, GIBH-130 could potentially be used in the treatment of other neuro-inflammatory related diseases . The drug’s ability to inhibit neuro-inflammation and preserve the ECM could be beneficial in diseases where these processes play a significant role .
Preclinical Development
Preclinical studies demonstrate that GIBH-130 is able to effectively block spatial learning and working memory impairments in both the β-amyloid induced and APP/PS1 double transgenic mouse models of AD . The overall in vivo efficacy of GIBH-130 is better than first line marketed anti-AD drugs donepezil and memantine .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
GIBH-130 is a new drug for the treatment of Alzheimer’s disease (AD) . It blocks neuro-inflammation by targeting active microglia cells in the brain, thereby reducing their ability to secrete inflammatory cytokines and destructive proteases, resulting in the preservation of the extra cellular matrix (ECM) . It has shown promising results in both β amyloid-induced and APP/PS1 double transgenic Alzheimer’s murine models .
Relevant Papers The relevant papers retrieved indicate that GIBH-130 is a novel antineuroinflammatory agent that is identified through microglia-based phenotypic screenings . It has been found to exhibit comparable in vivo efficacy of cognitive impairment relief to donepezil and memantine respectively in both β amyloid-induced and APP/PS1 double transgenic Alzheimer’s murine models at a substantially lower dose .
Eigenschaften
IUPAC Name |
(4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c1-15-14-17(16-6-3-2-4-7-16)23-24-18(15)19(27)25-10-12-26(13-11-25)20-21-8-5-9-22-20/h2-9,14H,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJHTEHADIHZJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-6-phenylpyridazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | |
Q & A
Q1: What is the mechanism of action of GIBH-130 and its effect on neuroinflammation?
A1: The provided research abstract focuses on the discovery and preliminary characterization of GIBH-130 as a potential therapeutic agent for Alzheimer's disease (AD). While the exact mechanism of action is not described, the study highlights that GIBH-130 was identified through a microglia-based phenotypic screening approach designed to find molecules that modulate the release of proinflammatory cytokines. This suggests that GIBH-130 likely exerts its effects by interfering with the inflammatory pathways activated in microglia, which are the resident immune cells of the brain. The study demonstrates that GIBH-130 effectively reduced neuroinflammation in AD models, indicating its potential as a novel anti-inflammatory agent.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

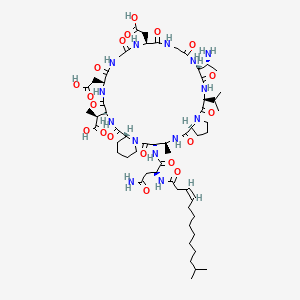
![3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide](/img/structure/B607554.png)
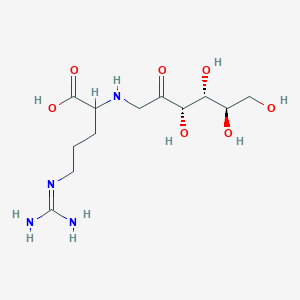


![(4-(4-(6-Fluorobenzo[d]oxazol-2-yl)benzoyl)piperazin-1-yl)(1-hydroxycyclopropyl)methanone](/img/structure/B607559.png)
![N-[2-[4-[4-hydroxy-4-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]piperidine-1-carbonyl]phenyl]phenyl]ethenesulfonamide](/img/structure/B607561.png)
